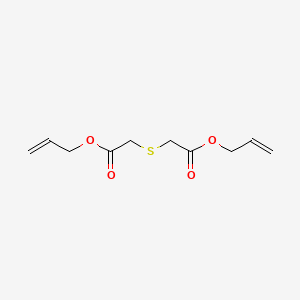
Acetic acid, thiodi-, diallyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, thiodi-, diallyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular ester is derived from acetic acid and contains sulfur in its structure, making it a thioester. Thioesters are known for their unique chemical properties and reactivity compared to regular esters.
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid, thiodi-, diallyl ester can be synthesized through the esterification of acetic acid with diallyl thiol in the presence of a catalyst. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3COOH+HSCH2CH=CH2→CH3COSCH2CH=CH2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically purified through distillation to separate the ester from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Acetic acid, thiodi-, diallyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and diallyl thiol.
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and diallyl thiol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, thiodi-, diallyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of acetic acid, thiodi-, diallyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Acetic acid, thiodi-, dimethyl ester: Similar structure but with methyl groups instead of allyl groups.
Acetic acid, thiodi-, diethyl ester: Similar structure but with ethyl groups instead of allyl groups.
Acetic acid, thiodi-, dipropyl ester: Similar structure but with propyl groups instead of allyl groups.
Uniqueness
Acetic acid, thiodi-, diallyl ester is unique due to the presence of allyl groups, which provide additional reactivity and potential for polymerization. The allyl groups can undergo further chemical modifications, making this ester a versatile intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
6303-03-3 |
|---|---|
分子式 |
C10H14O4S |
分子量 |
230.28 g/mol |
IUPAC名 |
prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H14O4S/c1-3-5-13-9(11)7-15-8-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |
InChIキー |
ABEBWTHQUYXXHD-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)CSCC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

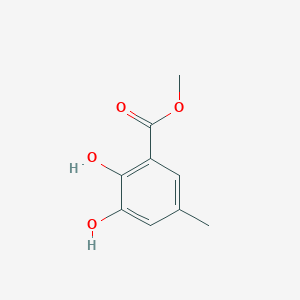
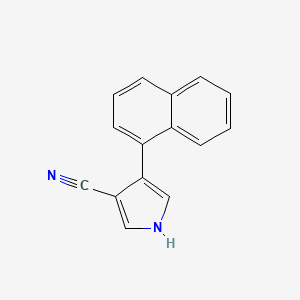
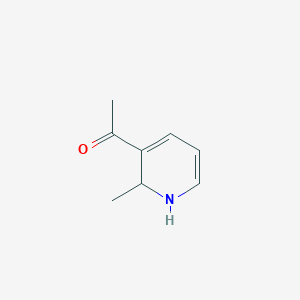
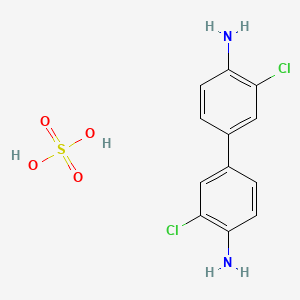
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
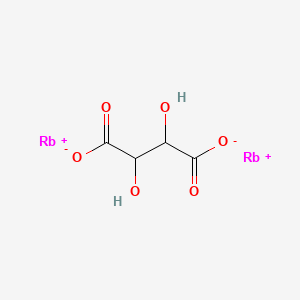
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)



